2-Tert-butoxy-4-(cyclohexyloxy)phenol
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Overview
Description
2-Tert-butoxy-4-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is a phenolic compound characterized by the presence of tert-butoxy and cyclohexyloxy groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science.
Preparation Methods
The preparation of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves several synthetic routes. One common method is the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring . The reaction conditions typically involve the use of catalysts such as ferric chloride and solvents like 1,2-ethylene dichloride.
Chemical Reactions Analysis
2-Tert-butoxy-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, often facilitated by bases or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butoxy-4-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the tert-butoxy and cyclohexyloxy groups influence the compound’s hydrophobic interactions and overall stability .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butoxy-4-(cyclohexyloxy)phenol include:
2-tert-Butyl-4-methylphenol: This compound has a similar structure but with a methyl group instead of a cyclohexyloxy group.
4-tert-Butylphenol: Lacks the cyclohexyloxy group and has different chemical properties and applications.
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-11-13(9-10-14(15)17)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
InChI Key |
YBJBRNAOJAOGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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